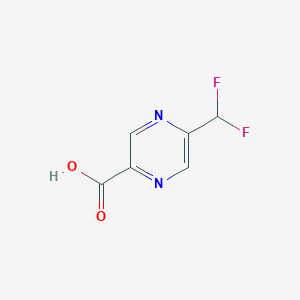

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWJPTNAOQSWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174321-06-2 | |

| Record name | 5-difluoromethympyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(difluoromethyl)pyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid: Strategies, Mechanisms, and Practical Considerations

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as a valuable substituent. Acting as a bioisostere for hydroxyl or thiol groups, it can enhance metabolic stability, modulate acidity, and improve membrane permeability by virtue of its unique electronic properties and lipophilicity.[1] The synthesis of heterocyclic molecules bearing this group is therefore of prime importance for the development of novel therapeutics.[2][3]

This guide focuses on this compound, a critical building block in pharmaceutical research and development. It serves as a key intermediate for the synthesis of potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in the development of treatments for Alzheimer's disease.[4][5] The synthesis of this molecule, however, is not without its challenges, which has led to the development of specific, industrially viable routes that overcome the limitations of earlier methods.

This document provides a comprehensive overview of the , intended for researchers, chemists, and professionals in drug development. We will dissect the most effective synthetic strategies, explain the chemical reasoning behind procedural choices, provide detailed experimental protocols, and discuss alternative approaches, grounding all information in authoritative scientific literature.

Chapter 1: Compound Profile

A clear understanding of the target molecule's properties is fundamental. This compound is a stable, crystalline solid under standard conditions.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 1174321-06-2 | [7] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [6] |

| Molecular Weight | 174.11 g/mol | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95-97% | [7] |

Chapter 2: Retrosynthetic Analysis and Strategic Overview

The effective synthesis of a target molecule begins with a sound retrosynthetic strategy. For this compound, two primary disconnection approaches can be envisioned.

Caption: Retrosynthetic analysis of the target molecule.

Approach A: Late-Stage Functional Group Interconversion This strategy involves synthesizing a pyrazine ring with a suitable precursor at the 5-position, such as a methyl or aldehyde group, and then converting it to the difluoromethyl group in a late-stage step. A common method for this is deoxygenative fluorination of an aldehyde.[8] While conceptually straightforward, this approach often requires harsh, expensive, and hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). These reagents react violently with water to produce toxic hydrogen fluoride, necessitating specialized equipment and handling procedures, which poses significant challenges for industrial-scale production.[8]

Approach B: Introduction of a Difluoromethylated Synthon A more robust and scalable strategy involves coupling a pre-functionalized synthon containing the difluoromethyl group (or its precursor) to a pyrazine core. This approach avoids the use of dangerous deoxofluorinating agents. A particularly effective execution of this strategy involves reacting a 5-halopyrazine derivative with a difluoroacetate synthon, followed by a decarboxylation step.[4][5] This method is safer, uses less expensive reagents, and is more amenable to large-scale manufacturing.[4] This guide will focus on this superior, industrially validated approach.

Chapter 3: The Industrially Advantaged Synthesis from 5-Halopyrazine Precursors

The most efficient and scalable proceeds via a multi-step sequence starting from a 5-halopyrazine-2-carboxylate ester. This pathway is notable for its operational safety and avoidance of toxic byproducts like hydrogen fluoride.[5]

Caption: Overall workflow for the preferred synthetic route.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature.[4][5][9]

Step 1: Halogen Exchange (Chlorine to Bromine)

-

Rationale: The conversion of the 5-chloro substituent to a 5-bromo group is a critical first step. The carbon-bromine bond is more reactive than the carbon-chlorine bond in the subsequent organometallic coupling reaction, leading to higher yields and faster reaction times. This exchange is often driven to completion by removing the volatile byproduct (e.g., trimethylsilyl chloride) from the reaction mixture.[5]

-

Protocol:

-

To a solution of an alkyl 5-chloropyrazine-2-carboxylate (e.g., ethyl ester) in a suitable solvent (e.g., acetonitrile), add a brominating agent such as trimethylsilyl bromide (TMSBr).

-

Heat the reaction mixture to reflux. During this time, the volatile trimethylsilyl chloride byproduct is continuously distilled off to drive the equilibrium towards the product.

-

Monitor the reaction by HPLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude alkyl 5-bromopyrazine-2-carboxylate is typically of sufficient purity to be carried forward to the next step without further purification.

-

Step 2: Copper-Catalyzed Coupling with a Difluoroacetate Synthon

-

Rationale: This is the key C-C bond-forming step where the difluoroacetyl moiety is introduced. The reaction typically employs a Reformatsky-type reagent (e.g., BrZnCF₂COOR') which is coupled to the 5-bromopyrazine. The use of a copper salt catalyst is crucial for facilitating this cross-coupling reaction.

-

Protocol:

-

In a separate flask, prepare the zinc reagent by reacting a dialkyl 2-bromo-2,2-difluoroacetate with activated zinc powder in an aprotic solvent like THF.

-

In the main reaction vessel, dissolve the alkyl 5-bromopyrazine-2-carboxylate from Step 1 in an appropriate solvent (e.g., DMF or DMAc).

-

Add a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide.

-

Slowly add the pre-formed zinc reagent to the pyrazine solution at a controlled temperature (e.g., 50-70 °C).

-

Stir the reaction mixture at this temperature until the starting material is fully consumed (monitor by HPLC).

-

Cool the reaction and quench by adding an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate to yield the crude diester intermediate.

-

Step 3: Saponification/Hydrolysis

-

Rationale: Both ester groups on the intermediate are hydrolyzed to their corresponding carboxylic acids using a strong base. This sets up the molecule for the final decarboxylation step.

-

Protocol:

-

Dissolve the crude diester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by HPLC).

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, which will precipitate the diacid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 4: Thermal Decarboxylation

-

Rationale: The final step involves the selective decarboxylation of the malonic acid-like intermediate. Heating the diacid removes the carboxyl group attached to the difluoromethylated carbon, yielding the final product. This reaction is typically clean and high-yielding.

-

Protocol:

-

Place the dry diacid intermediate from Step 3 into a reaction vessel equipped with a condenser.

-

Heat the solid, either neat or in a high-boiling solvent (e.g., toluene or xylene), to a temperature sufficient to induce decarboxylation (typically >100 °C).

-

The evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases.

-

Cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

-

Chapter 4: Alternative Synthetic Approaches & Future Outlook

While the halo-pyrazine route is industrially preferred, understanding alternative methods provides a broader context for synthetic strategy.

The 5-Methylpyrazine Route

As mentioned, an earlier route begins with 5-methylpyrazine-2-carboxylic acid.[4] This method involves converting the methyl group to an aldehyde, followed by deoxygenative fluorination.

-

Drawbacks: The primary limitation is the reliance on hazardous and expensive fluorinating agents like DAST. The reaction's sensitivity to water and the generation of corrosive HF make it ill-suited for large-scale industrial synthesis, despite its feasibility in a laboratory setting.[8]

Future Outlook: Direct C-H Difluoromethylation

The field of C-H functionalization has advanced significantly, with methods like photoredox catalysis enabling the direct difluoromethylation of heterocycles.[3][10][11] These reactions use radical precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na) under mild conditions.

-

Potential & Challenges: In theory, a direct C-H difluoromethylation of pyrazine-2-carboxylic acid could offer a more atom-economical and streamlined synthesis. However, significant challenges remain, most notably achieving the correct regioselectivity. Pyrazine has multiple C-H bonds, and controlling the reaction to selectively functionalize the C-5 position in the presence of the directing carboxyl group would require substantial research and development.

Conclusion

The is a testament to the evolution of synthetic strategy in pharmaceutical manufacturing. While early methods based on late-stage fluorination were functional, they presented significant safety and scalability issues. The development of a multi-step route starting from 5-chloropyrazine-2-carboxylate represents a major advancement, offering a safer, more robust, and industrially viable process.[9] This pathway, centered around a key copper-catalyzed coupling and subsequent decarboxylation, avoids hazardous reagents and toxic byproducts. For researchers and drug development professionals, understanding the nuances of this synthesis—from the rationale behind the halogen exchange to the mechanism of the final decarboxylation—is crucial for the efficient and safe production of this vital pharmaceutical intermediate.

References

-

Song, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]

-

Baranczak, A., et al. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. Available at: [Link]

-

Ansari, M. A., & Bhalerao, U. T. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available at: [Link]

-

Li, H., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

-

Song, Q., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available at: [Link]

- Google Patents. (2017). JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate.

- Google Patents. (2014). CN104245680A - Process for producing this compound and its production intermediate.

-

WIPO Patentscope. (2013). WO/2013/162065 - METHOD FOR PRODUCING 5-(DIFLUOROMETHYL)PYRAZINE-2-CARBOXILIC ACID AND PRODUCTION INTERMEDIATE THEREOF. Available at: [Link]

- Google Patents. (2019). HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof.

-

LabSolutions. This compound. Available at: [Link]

- Google Patents. (2016). US9227942B2 - Method for producing this compound and production intermediate thereof.

-

PubChem. 5-Difluoromethympyrazine-2-carboxylic acid. Available at: [Link]

-

Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Available at: [Link]

-

Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

-

ScienceDirect. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available at: [Link]

Sources

- 1. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]

- 2. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 5. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]

- 6. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. researchgate.net [researchgate.net]

- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-(difluoromethyl)pyrazine-2-carboxylic acid: Properties and Applications

This compound is a heterocyclic organic compound that has emerged as a valuable building block for researchers and scientists in drug development.[1] Its structure, featuring a pyrazine ring substituted with a carboxylic acid and a difluoromethyl group, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of the pyrazine core and the difluoromethyl moiety allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and target-binding interactions.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound, grounded in its structural attributes. We will explore its synthesis, reactivity, and analytical characterization, with a focus on its application and strategic value in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Core Physicochemical and Structural Properties

The defining characteristics of this compound are rooted in its molecular structure. The interplay between the aromatic pyrazine ring, the acidic carboxyl group, and the electron-withdrawing difluoromethyl group dictates its behavior in both chemical and biological systems.

| Property | Value / Description | Source(s) |

| CAS Number | 1174321-06-2 | [4][5][6] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [4][5] |

| Molecular Weight | 174.11 g/mol | [4][5][7] |

| IUPAC Name | This compound | [6] |

| Predicted Boiling Point | 319.8 ± 42.0 °C | [8] |

| Predicted pKa | 2.59 ± 0.10 | [8] |

| Predicted Density | 1.496 ± 0.06 g/cm³ | [8] |

| InChI | 1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | [6] |

| InChIKey | UYWJPTNAOQSWOS-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥95% - 98% | [4][5] |

The Functional Groups: A Triumvirate of Medicinal Chemistry Significance

The utility of this compound stems directly from the properties of its three key functional components. Understanding their individual and collective contributions is crucial for its effective application.

The Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This core structure is a common motif in pharmaceuticals and functional materials.[9] Its nitrogen atoms are capable of acting as hydrogen bond acceptors, which can be critical for molecular recognition at a biological target. Furthermore, the pyrazine ring system can influence the overall solubility and electronic properties of a molecule and often serves as a metabolically stable scaffold.[10] In many contexts, pyrazine-based acids are used as ligands or co-catalysts in oxidation reactions.[11][12]

The Difluoromethyl (-CF₂H) Group: The "Lipophilic Hydrogen Bond Donor"

The introduction of fluorine-containing groups is a cornerstone strategy in modern drug design, and the difluoromethyl group (-CF₂H) is a particularly strategic asset.[2][13]

-

Bioisosterism : The -CF₂H group is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][3] This allows chemists to replace metabolically labile groups, potentially improving a drug's half-life, while preserving key interactions.[13]

-

Enhanced Lipophilicity & Permeability : The group increases lipophilicity, which can boost membrane permeability and improve oral absorption, a critical factor for drug candidates.[2][3] Its lipophilicity is generally lower than the trifluoromethyl (-CF₃) group, offering a more nuanced tool for property modulation.[3]

-

Hydrogen Bonding Capability : A key feature of the -CF₂H group is the acidity of its hydrogen atom, which allows it to function as a weak hydrogen bond donor.[2][3][14] This rare combination of lipophilicity and hydrogen bond donation capacity is highly valuable for enhancing binding affinity with biological targets.[15]

-

Metabolic Stability : The strong carbon-fluorine bonds impart significant resistance to oxidative metabolism by enzymes like cytochrome P450, a common pathway for drug degradation.[13][15]

The Carboxylic Acid (-COOH) Group: The Pharmacophore Anchor

The carboxylic acid group is a fundamental pharmacophore in many drugs, primarily due to its ability to form strong ionic and hydrogen bond interactions with biological targets.[16] However, its presence can also pose challenges, including limited passive diffusion across membranes and metabolic instability.[16][17]

This has led to the extensive use of carboxylic acid bioisosteres —functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles.[16][18][19] While this compound itself contains the carboxyl group, it serves as the essential precursor for creating derivatives where this group might be replaced by an isostere (e.g., a tetrazole or hydroxamic acid) in the final drug candidate.[17][20]

Synthesis and Chemical Reactivity

Synthetic Pathway Overview

The synthesis of this compound is not trivial and often involves multi-step processes. Patent literature outlines methods that avoid the use of highly toxic fluorinating agents by introducing the difluoromethyl precursor through carbon-carbon bond formation.[21][22][23] A generalized approach involves reacting a 5-halopyrazine-2-carboxylate with a difluoroacetate reagent, followed by hydrolysis and decarboxylation to yield the final product.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The reactivity of the molecule is dominated by the carboxylic acid function.

-

Amide and Ester Formation : The carboxylic acid readily undergoes condensation reactions with amines or alcohols to form amides and esters, respectively. This is the most common transformation in its use as a building block for drug discovery.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Pyrazine Ring : The pyrazine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. It is stable under most conditions used to modify the carboxylic acid group.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons on the pyrazine ring. The proton of the -CF₂H group will appear as a distinctive triplet due to coupling with the two fluorine atoms.

-

¹³C NMR : The carboxyl carbon will resonate in the typical downfield region of 160-185 ppm.[24]

-

¹⁹F NMR : Will show a signal corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

-

-

Infrared (IR) Spectroscopy : The spectrum will be dominated by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically in the 1700-1750 cm⁻¹ range, and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[24]

-

Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to its molecular weight, confirming the overall composition.

Applications in Drug Discovery and Development

The primary application of this compound is as an intermediate in the synthesis of complex, biologically active molecules.[25] Its structure is a common motif in compounds designed to inhibit specific enzymes. For instance, patents indicate its crucial role in developing inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1), a key target in the research for treatments of Alzheimer's disease.[21][22]

Caption: Role as a key intermediate in a drug discovery workflow.

Representative Experimental Protocol: Amide Coupling

The conversion of the carboxylic acid to an amide is a fundamental step in utilizing this building block. The following is a representative, field-proven protocol for this transformation.

Objective: To synthesize N-benzyl-5-(difluoromethyl)pyrazine-2-carboxamide from this compound and benzylamine.

Methodology:

-

Reagent Preparation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Acid Activation : Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq), to the solution. Stir at room temperature for 15-30 minutes. This step generates a reactive acylating intermediate. Causality: Direct reaction between the carboxylic acid and amine is slow; activation creates a better electrophile, ensuring a high-yield and clean reaction.

-

Amine Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), followed by the dropwise addition of the amine (e.g., benzylamine, 1.1 eq). Causality: The base neutralizes the acidic proton of the amine salt and any acid byproducts from the coupling agent, driving the reaction to completion.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Causality: The aqueous washes remove the coupling agent byproducts, excess base, and any unreacted starting materials, simplifying purification.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Caption: Standard experimental workflow for amide bond formation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique trifecta of a stable heterocyclic core, a bioisosteric difluoromethyl group, and a reactive carboxylic acid handle provides a powerful platform for designing next-generation therapeutics. The ability of the -CF₂H group to enhance metabolic stability, act as a lipophilic hydrogen bond donor, and improve membrane permeability makes this building block particularly valuable for optimizing drug candidates with improved efficacy and superior pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its full potential in the complex landscape of drug discovery.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

-

Mao, J., et al. (2024). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Al-Hourani, B. J., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts. [Link]

-

This compound. LabSolutions. [Link]

- CN104245680A - Process for producing this compound and its production intermediate.

-

Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. ResearchGate. [Link]

- JP6118817B2 - Process for producing this compound and its production intermediate.

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

- HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof.

-

Unlocking the Potential: Pyrazinecarboxylic Acid in Pharmaceutical Innovations. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

5-Difluoromethympyrazine-2-carboxylic acid. PubChem. [Link]

-

Pyrazine-2-carboxylate. PubChem. [Link]

-

Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. [Link]

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

Sources

- 1. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. capotchem.com [capotchem.com]

- 6. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. chempap.org [chempap.org]

- 11. researchgate.net [researchgate.net]

- 12. ピラジンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]

- 22. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 23. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]

- 24. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 25. chemscene.com [chemscene.com]

mechanism of action of 5-(difluoromethyl)pyrazine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid Derivatives

Introduction

The class of this compound derivatives represents a significant advancement in antiviral research, with Favipiravir (also known as T-705 or Avigan) as its most prominent member.[1] Initially approved in Japan for treating influenza, Favipiravir has demonstrated a broad spectrum of activity against a wide range of RNA viruses, making it a subject of intense research, particularly in the context of emerging viral threats like SARS-CoV-2.[2][3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the antiviral effects of these derivatives, focusing on Favipiravir as the archetypal compound. We will delve into its metabolic activation, its primary molecular target, and the dual mechanisms of lethal mutagenesis and chain termination that lead to the suppression of viral replication.

Part 1: The Journey from Prodrug to Active Inhibitor: Intracellular Activation

Favipiravir is administered as a prodrug, meaning it is biologically inactive until it is metabolized within the host cell.[1][2][3] This intracellular conversion is a critical prerequisite for its antiviral activity. The process is initiated by cellular enzymes that recognize Favipiravir and convert it into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705RTP).[5][6] This multi-step phosphorylation cascade is crucial, as the resulting Favipiravir-RTP is a structural mimic of natural purine nucleosides, allowing it to be recognized by the viral replication machinery.[3][7]

The selective action of Favipiravir is partly due to this activation process and the high affinity of the active metabolite for the viral polymerase compared to host cell polymerases.[4][8] This selectivity contributes to a favorable safety profile, as it minimizes interference with host cell DNA and RNA synthesis.[7]

Caption: Intracellular activation of Favipiravir to its active triphosphate form.

Part 2: The Core Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The primary molecular target for the active Favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp).[2][9] This enzyme is absolutely essential for the replication and transcription of the genomes of most RNA viruses.[10][11] A key advantage of targeting RdRp is that it is a viral-specific enzyme with no functional equivalent in mammalian cells, which significantly reduces the likelihood of target-related host toxicity.[10][12]

Favipiravir-RTP functions as a nucleoside analog, specifically mimicking the purine nucleosides adenosine and guanosine.[5][13] This mimicry allows it to be recognized by the viral RdRp as a substrate and be incorporated into the newly synthesized (nascent) viral RNA strand.[5][14]

Part 3: The Dual Mechanisms of Viral Inhibition

The incorporation of Favipiravir-RTP into the viral RNA genome disrupts the replication process through two primary, interconnected mechanisms: lethal mutagenesis and chain termination.

Lethal Mutagenesis: The Primary Antiviral Strategy

The predominant mechanism of action for Favipiravir is lethal mutagenesis.[15][16][17] RNA viruses naturally have high mutation rates due to the low fidelity of their RdRp enzymes. This high rate allows for rapid adaptation but also places them near a critical "error threshold."[18] If the mutation rate is pushed beyond this threshold, it leads to an "error catastrophe," where the accumulation of deleterious mutations results in non-viable viral progeny and the collapse of the viral population.[18]

Favipiravir exploits this vulnerability by acting as a potent viral mutagen.[16][19] Once Favipiravir-RTP is incorporated into the viral RNA, its ambiguous base-pairing properties cause the RdRp to make errors during subsequent rounds of replication.[13] Specifically, the incorporation of Favipiravir leads to an increase in G-to-A and C-to-T transition mutations.[16][19] This rapid accumulation of mutations throughout the viral genome leads to the production of defective, non-infectious viral particles, ultimately extinguishing the infection.[16][20]

Caption: Mechanism of lethal mutagenesis induced by Favipiravir-RTP.

RNA Chain Termination: A Contributing Factor

In addition to lethal mutagenesis, Favipiravir can also act as an RNA chain terminator, although this is generally considered a secondary or context-dependent mechanism.[3][5] After being incorporated into the nascent RNA strand, the presence of the Favipiravir molecule can sterically hinder the RdRp, preventing it from adding the next nucleotide and thus prematurely halting the extension of the RNA chain.[6][14]

Studies have shown that the incorporation of a single Favipiravir-RTP molecule can inhibit subsequent nucleotide incorporation, and the incorporation of two consecutive molecules can completely block further extension.[5][14] However, the efficiency of chain termination may be less pronounced than that of other nucleoside analogs like Remdesivir, and its overall contribution to the antiviral effect is debated, with lethal mutagenesis being the more widely accepted primary mechanism.[15]

Part 4: Structural and Kinetic Insights

Structural studies, such as cryo-electron microscopy (cryo-EM), have provided atomic-level insights into how Favipiravir-RTP interacts with the viral RdRp.[21][22][23] These studies have visualized the inhibitor bound to the catalytic site of the SARS-CoV-2 RdRp.[21][24] Interestingly, some research has revealed an unusual, non-productive binding mode of Favipiravir-RTP, which may explain why its rate of incorporation can be relatively low compared to natural nucleotides.[21][22] This suggests a complex interaction that slows down, rather than completely blocks, RNA synthesis, contributing to both mutagenesis and partial chain termination.

Quantitative Data Summary

| Compound | Target Virus | Assay Type | IC50 / EC50 | Reference |

| Favipiravir (T-705) | Influenza A, B, C | Cell-based | >6000 (Selectivity Index) | [7] |

| Molnupiravir | SARS-CoV-2 | Cell-based RdRp Assay | 0.22 µM (EC50) | [25] |

| Remdesivir | SARS-CoV-2 | Cell-based RdRp Assay | 0.67 µM (EC50) | [25] |

Note: The Selectivity Index is the ratio of the 50% cell-inhibitory concentration to the 50% virus-inhibitory concentration.

Part 5: Key Experimental Protocols

The elucidation of Favipiravir's mechanism of action relies on a suite of specialized biochemical and virological assays.

Protocol: In Vitro RdRp Inhibition Assay

This assay directly measures the ability of the active drug (Favipiravir-RTP) to inhibit the enzymatic activity of purified viral RdRp.

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp complex, a synthetic RNA template/primer duplex, and a buffer with optimal pH and ion concentrations.

-

Inhibitor Addition: Add varying concentrations of Favipiravir-RTP to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.

-

Initiation: Start the reaction by adding a mixture of natural ribonucleoside triphosphates (NTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Analysis: Separate the resulting RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize and quantify the amount of labeled, full-length RNA product using phosphorimaging or fluorescence scanning. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value.

Sources

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 3. sterispharma.com [sterispharma.com]

- 4. pnas.org [pnas.org]

- 5. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. journals.asm.org [journals.asm.org]

- 20. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Difluoromethyl)pyrazine-2-carboxylic Acid: A Foundational Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Difluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a critical intermediate in the synthesis of advanced therapeutic agents.[1] While not possessing significant intrinsic biological activity itself, its true value lies in its role as a high-value building block for constructing complex molecules with potent and specific pharmacological effects.[2] This guide delves into the chemical properties, synthesis, and, most importantly, the strategic application of this compound in drug discovery, with a primary focus on its contribution to the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the treatment of Alzheimer's disease.[1][2] We will explore the unique contributions of its pyrazine core and difluoromethyl group, provide detailed experimental frameworks for evaluating its derivatives, and offer insights into its broader potential in medicinal chemistry.

Molecular Profile and Strategic Importance

Chemical Structure and Physicochemical Properties

This compound is characterized by a pyrazine ring substituted with a carboxylic acid group and a difluoromethyl group.[3] The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms, a scaffold known for its presence in a wide array of biologically active compounds.[4][5] The difluoromethyl (-CF2H) group acts as a crucial bioisostere, enhancing the molecule's lipophilicity and metabolic stability while also being capable of acting as a hydrogen bond donor.[3][6]

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₂ | [7] |

| Molecular Weight | 174.11 g/mol | [8] |

| CAS Number | 1174321-06-2 | [7] |

| IUPAC Name | This compound | [7] |

| Key Features | Pyrazine core, Carboxylic acid, Difluoromethyl group | [3] |

The Difluoromethyl Group: A Modern Bioisostere

In modern drug design, the strategic replacement of chemical groups with bioisosteres is a key strategy to optimize a drug candidate's profile. The difluoromethyl (CF₂H) group has gained prominence as a bioisostere for hydroxyl or thiol groups.[6] Its inclusion offers several advantages:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation, particularly oxidation by Cytochrome P450 enzymes.[9]

-

Modulated Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[3]

-

Hydrogen Bonding Capability: The polarized C-H bond in the -CF₂H group can act as a hydrogen bond donor, enabling critical interactions with target proteins.[6]

Synthesis of a Key Intermediate

The industrial production of this compound has been optimized to be safe and efficient.[2] Early methods required deoxofluorinating agents that could produce toxic hydrogen fluoride, but newer patented processes have circumvented this issue.[2][10]

Modern Synthetic Strategy Overview

A contemporary and industrially advantageous method involves the reaction of a 5-bromopyrazine-2-carboxylate with difluorobromoacetate.[2] This is followed by hydrolysis and a final decarboxylation step to yield the target compound.[2] This process avoids harsh reagents and is more cost-effective for large-scale production.[2]

Workflow for Synthesis

Caption: A simplified workflow for the modern synthesis of the target compound.

Example Synthetic Protocol

The following protocol is a conceptual representation based on patented methodologies.[2]

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve 5-bromopyrazine-2-carboxylate in an appropriate aprotic solvent.

-

Addition of Reagents: Add difluorobromoacetate to the solution.

-

Reaction: Initiate the reaction under conditions specified in the literature, typically involving a catalyst and controlled temperature, to form the intermediate 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid.

-

Hydrolysis: Perform hydrolysis of the ester group, often using an alkali metal hydroxide.[2]

-

Decarboxylation: Heat the reaction mixture to induce decarboxylation, which removes a carboxyl group to yield the final product, this compound.

-

Purification: Purify the final product using standard techniques such as crystallization or chromatography to achieve high purity.

Application in Alzheimer's Disease Drug Discovery

The primary biological relevance of this compound is its use as a precursor for compounds that inhibit the BACE1 enzyme.[1][2]

BACE1 as a Therapeutic Target

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The BACE1 enzyme is one of the key proteases that cleaves the amyloid precursor protein (APP), initiating the production of the toxic Aβ peptide.[1] Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and slow the progression of Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The amyloidogenic pathway and the intervention point for BACE1 inhibitors.

Framework for Biological Evaluation

Once this compound is used to synthesize a final drug candidate (e.g., a BACE1 inhibitor), that candidate must undergo rigorous biological testing.

In Vitro BACE1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BACE1. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.

Protocol: FRET-Based BACE1 Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, recombinant human BACE1 enzyme, and a FRET-based peptide substrate that contains the BACE1 cleavage site flanked by a fluorophore and a quencher.

-

Compound Preparation: Serially dilute the test compound (synthesized from the pyrazine intermediate) in DMSO to create a range of concentrations.

-

Assay Plate Setup: In a 96-well microplate, add the BACE1 enzyme to each well, followed by the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Signal Measurement: Measure the fluorescence signal at regular intervals. When the substrate is cleaved by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Cellular Assay for Aβ Production

This assay confirms that the compound can penetrate cells and reduce the production of Aβ.

Protocol: Cellular Aβ ELISA

-

Cell Culture: Seed a suitable cell line (e.g., HEK293 cells overexpressing human APP) in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Supernatant Collection: Collect the cell culture medium (supernatant), which contains the secreted Aβ peptides.

-

ELISA: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for Aβ40 or Aβ42. Add the collected supernatants to the antibody-coated plate.

-

Detection: Follow the kit instructions for adding detection antibodies and substrate.

-

Quantification: Measure the absorbance using a plate reader and calculate the concentration of Aβ in each sample based on a standard curve. Determine the EC₅₀ value for the reduction of Aβ.

Metabolic Stability Assessment

The inclusion of the difluoromethyl group is intended to enhance metabolic stability. This must be verified experimentally.[6][9]

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer.

-

Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

-

Time-Point Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

-

Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Conclusion and Future Outlook

This compound represents a pivotal molecular scaffold in contemporary drug discovery. Its true biological significance is not in its own activity, but in its enabling role for creating highly potent and specific therapeutic agents.[1][2] Its structural features—a versatile pyrazine core and a stabilizing difluoromethyl group—make it an ideal starting point for developing inhibitors for challenging targets like BACE1.[3][6] The methodologies and protocols outlined in this guide provide a robust framework for researchers to leverage this important intermediate in their own drug development programs, extending its application beyond Alzheimer's disease to other therapeutic areas where the unique properties of this scaffold can be exploited.

References

- CN104245680A - Process for producing this compound and its production intermediate - Google Patents.

- JP6118817B2 - Process for producing this compound and its production intermediate - Google Patents.

- HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents.

-

This compound - LabSolutions | Lab Chemicals & Equipment. Available at: [Link]

-

5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem. Available at: [Link]

-

Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

-

Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed. Available at: [Link]

Sources

- 1. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]

- 2. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 3. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. chemrxiv.org [chemrxiv.org]

- 10. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(Difluoromethyl)pyrazine-2-carboxylic Acid Analogs and Derivatives: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide delves into the synthesis, chemical properties, and burgeoning biological applications of a specific, highly promising class of pyrazine derivatives: those built around the 5-(difluoromethyl)pyrazine-2-carboxylic acid core. The introduction of the difluoromethyl (CHF₂) group, a unique bioisostere for hydroxyl, thiol, or methyl groups, imparts distinct electronic and metabolic properties, making this scaffold particularly attractive for modern drug design. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, structure-activity relationships (SAR), and the primary therapeutic applications, with a focus on β-secretase 1 (BACE1) inhibition for Alzheimer's disease and potential as antimycobacterial agents.

The this compound Core: An Introduction

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of numerous pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its role in forming rigid, planar structures contribute to its frequent appearance in successful drug candidates. The focus of this guide, this compound, introduces a difluoromethyl group at the 5-position. This functional group is of particular interest in medicinal chemistry for several reasons:

-

Lipophilicity and Hydrogen Bonding: The CHF₂ group can serve as a lipophilic hydrogen bond donor, a rare and valuable property in drug design, allowing for unique interactions with biological targets.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosterism: It can act as a bioisostere of other functional groups, potentially improving efficacy and safety profiles.

These properties make the this compound scaffold a compelling starting point for developing novel therapeutics.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the core molecule's properties is essential for any drug discovery program.

| Property | Value | Reference |

| CAS Number | 1174321-06-2 | [2] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [2] |

| Molecular Weight | 174.11 g/mol | |

| IUPAC Name | This compound | [2] |

| XLogP3-AA | 0.3 | |

| Topological Polar Surface Area | 63.1 Ų | |

| pKa | 2.59 ± 0.10 (Predicted) |

Synthesis and Derivatization Strategies

The synthesis of the core scaffold and its subsequent derivatization are critical steps in exploring the chemical space and developing structure-activity relationships.

Synthesis of this compound

The industrial synthesis of this compound has been described in patent literature, often starting from more readily available pyrazine derivatives.[3][4] A common approach involves the introduction of the difluoromethyl group via a decarboxylation reaction.[3][4]

Caption: A generalized synthetic workflow for this compound.

A typical synthetic sequence involves reacting a 5-bromopyrazine-2-carboxylic acid ester with a difluorobromoacetate ester in the presence of a metal, followed by hydrolysis and decarboxylation to yield the final product.[3][4] This method is advantageous as it avoids the use of highly toxic fluorinating agents.[3]

Derivatization of the Core Scaffold: Amide Coupling

The carboxylic acid moiety of the core scaffold is a versatile handle for derivatization, most commonly through amide bond formation. This allows for the exploration of a wide range of substituents to probe interactions with biological targets.

This protocol provides a general procedure for the synthesis of 5-(difluoromethyl)pyrazine-2-carboxamide derivatives.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as T3P (propylphosphonic anhydride) (1.5 eq) or HATU (1.1 eq) and a base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Caption: Workflow for the synthesis of amide derivatives.

Biological Applications and Mechanisms of Action

The this compound scaffold has emerged as a key component in the development of inhibitors for challenging therapeutic targets.

BACE1 Inhibition for Alzheimer's Disease

A major application of this scaffold is in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloid cascade, which is believed to play a central role in the pathology of Alzheimer's disease.

One notable example is Elenbecestat , a BACE1 inhibitor that has undergone Phase 3 clinical trials.[1] Elenbecestat is chemically named N-[3-[(4aS,5R,7aS)-2-Amino-5-methyl-4,4a,5,7-tetrahydrothiopyrano[4,3-d][3][6]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide.[1] Its structure highlights how the 5-(difluoromethyl)pyrazine-2-carboxamide moiety serves as a crucial part of the molecule that interacts with the BACE1 active site.

Sources

- 1. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1174321-06-2 [sigmaaldrich.com]

- 3. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 4. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. The biodistribution of 5-[18F]fluoropyrazinamide in Mycobacterium tuberculosis-infected mice determined by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(difluoromethyl)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(difluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate, particularly for compounds targeting amyloid-β production, necessitates rigorous structural confirmation and purity assessment.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an in-depth analysis of the resulting spectral data. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of pyrazine derivatives.[2][3]

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups, yielding a unique fingerprint for a given compound. For this compound (Molecular Formula: C₆H₄F₂N₂O₂, Molecular Weight: 174.11 g/mol ), these techniques are crucial for verifying the integrity of the pyrazine ring, the presence of the carboxylic acid, and the successful installation of the difluoromethyl group.[4][5] Erroneous structural assignments can lead to the misinterpretation of biological data and significant delays in research timelines. This guide establishes a validated framework for the spectroscopic analysis of this key intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality. The following steps outline a typical workflow for acquiring high-quality NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and sensitivity.[2]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition : Carbon spectra require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum of singlets for each unique carbon.

-

¹⁹F NMR Acquisition : Fluorine NMR is highly sensitive and provides a clean spectrum. A simple one-pulse experiment is usually sufficient. The spectral width should be set to encompass the expected region for C-F bonds (e.g., -80 to -150 ppm).[6]

-

Data Processing : The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, phase correction, and baseline correction to yield the final spectrum.[2] Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Workflow for NMR Analysis

Caption: A streamlined workflow for FTIR-ATR spectroscopy.

Data Interpretation and Expected Values

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the C-F bonds. [7] Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2500 - 3300 | Broad | O-H stretch | Carboxylic Acid O-H |

| ~1710 - 1730 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O |

| ~1600 | Medium | C=N, C=C stretch | Pyrazine ring vibrations |

| 1050 - 1250 | Strong | C-F stretch | Difluoromethyl group |

-

Carboxylic Acid Group : The most diagnostic feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which arises from strong hydrogen bonding between molecules in the solid state. [8][9]Overlapping this broad absorption is the sharp, intense C=O stretching vibration of the carbonyl group, expected around 1710 cm⁻¹. [10]* Pyrazine Ring : Aromatic C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

Difluoromethyl Group : The C-F stretching vibrations give rise to strong, characteristic absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. [2]2. Instrumentation : Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass measurement.

-

Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes.

-

Negative Ion Mode (-ESI) is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

-

Positive Ion Mode (+ESI) may show the protonated molecule [M+H]⁺ or adducts with solvent ions like sodium [M+Na]⁺.

-

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and calculate its mass-to-charge ratio (m/z). Compare the observed accurate mass to the theoretical calculated mass to confirm the elemental composition.

Data Interpretation and Expected Values

-

Molecular Ion : The theoretical exact mass of C₆H₄F₂N₂O₂ is 174.0241. [4]* Expected Ions :

-

In negative ESI mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 173.0162 .

-

In positive ESI mode, the protonated molecule [M+H]⁺ would appear at m/z 175.0319 .

-

-

Fragmentation : While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da). [11]Therefore, a fragment ion corresponding to the loss of CO₂ from the [M-H]⁻ ion might be observed at m/z 129.

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the comprehensive characterization of this compound. ¹H and ¹⁹F NMR confirm the presence and connectivity of the unique difluoromethyl group, while ¹³C NMR elucidates the complete carbon skeleton. IR spectroscopy provides rapid confirmation of the critical carboxylic acid functional group, and high-resolution mass spectrometry validates the elemental composition with high precision. Adherence to the protocols and interpretative frameworks outlined in this guide will ensure the generation of reliable, high-quality data, thereby supporting the advancement of research and development programs that utilize this important chemical intermediate.

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- Ihsanawati, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.

-

PubChem. (n.d.). 5-Difluoromethympyrazine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-(difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

Sources

- 1. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. bendola.com [bendola.com]

- 4. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1174321-06-2 [sigmaaldrich.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

discovery and background of novel pyrazine compounds

An In-depth Technical Guide to the Discovery and Background of Novel Pyrazine Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Pyrazine Core - A Privileged Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[3][4] From the essential anti-tuberculosis agent Pyrazinamide to the first-in-class proteasome inhibitor Bortezomib for multiple myeloma, pyrazine-containing drugs have made a significant impact on human health.[5][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the logic of structure-activity relationships (SAR), and the practical methodologies used to advance novel pyrazine compounds from concept to preclinical evaluation. We will explore the foundational synthetic strategies, delve into the diverse pharmacological activities, and present the data and protocols necessary to empower further innovation in this exciting field.

Part 1: The Synthetic Foundation - Constructing the Pyrazine Core and its Analogs

The biological potential of any pyrazine derivative is fundamentally linked to its chemical synthesis. The choice of synthetic route dictates the feasibility of creating diverse analogs for SAR studies and the ultimate scalability of a lead compound.

Foundational Synthesis: The Condensation Reaction

The most classic and direct method for forming the pyrazine ring is the condensation of an α-dicarbonyl compound with a 1,2-diamine. This method's trustworthiness lies in its reliability and predictability for creating the core scaffold.

Causality of the Experimental Choice: This reaction is driven by the nucleophilicity of the amine groups attacking the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring. The choice of solvent and catalyst (often a mild acid) is critical to facilitate the dehydration steps without promoting side reactions.

Experimental Protocol: General Synthesis of a 2,3-Disubstituted Pyrazine

-

Reactant Preparation: Dissolve the selected 1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Initiation: To this solution, add the α-dicarbonyl compound (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure pyrazine derivative.

-

Characterization: Confirm the structure of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry.[4]

Modern Synthetic Advances: Cross-Coupling Reactions

To build molecular complexity and fine-tune biological activity, medicinal chemists rely on decorating the pyrazine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable tools for this purpose.[7][8][9]

Expertise in Action: The choice of a Suzuki coupling, for instance, is ideal for forming carbon-carbon bonds (e.g., adding aryl or heteroaryl groups), which can modulate a compound's interaction with hydrophobic pockets in a target protein. The Buchwald-Hartwig amination is used to install amine functionalities, which can act as key hydrogen bond donors or acceptors.[9] The success of these reactions depends on the careful selection of the palladium catalyst, the ligand, and the base, all of which influence the catalytic cycle's efficiency.

Workflow for Pyrazine Functionalization via Suzuki Coupling

Caption: Suzuki coupling workflow for pyrazine functionalization.

Part 2: The Biological Landscape - Pharmacological Activities of Novel Pyrazines

Pyrazine derivatives exhibit a remarkable breadth of biological activities, making them a subject of intense research in drug discovery.[3][7][10] Their planar structure allows them to intercalate into DNA or bind to flat enzymatic active sites, while the nitrogen atoms serve as crucial points for target interaction.

Anticancer Activity